molecular formula C28H26ClF3N4O3 B2593170 [(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate CAS No. 303151-66-8

[(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate

Cat. No.: B2593170
CAS No.: 303151-66-8
M. Wt: 558.99
InChI Key: LZVPWDUWWBIYMJ-VAWYXSNFSA-N
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Description

(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a piperazine moiety, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be employed in studies involving molecular interactions and biological pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyridine and piperazine derivatives, followed by their coupling under specific reaction conditions. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of (1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[[(E)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-oxoprop-1-enyl]-methylamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClF3N4O3/c1-19-3-5-21(6-4-19)27(38)39-34(2)12-11-25(37)20-7-9-23(10-8-20)35-13-15-36(16-14-35)26-24(29)17-22(18-33-26)28(30,31)32/h3-12,17-18H,13-16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVPWDUWWBIYMJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON(C)C=CC(=O)C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)ON(C)/C=C/C(=O)C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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